2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Tetrahydrofuran Moiety: The final step involves the reaction of the acetylated indole with tetrahydro-2-furanylmethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Its combination of an indole core with acetylamino and tetrahydrofuran moieties provides distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N3O3 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H21N3O3/c1-12(21)19-15-5-2-6-16-14(15)7-8-20(16)11-17(22)18-10-13-4-3-9-23-13/h2,5-8,13H,3-4,9-11H2,1H3,(H,18,22)(H,19,21) |
InChI Key |
ASIGVIGRPISTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3CCCO3 |
Origin of Product |
United States |
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